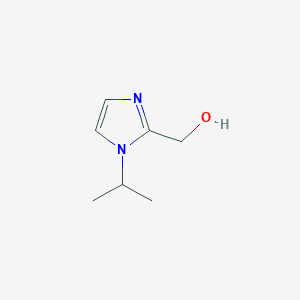![molecular formula C10H8Cl2N4OS B186825 1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea CAS No. 61516-60-7](/img/structure/B186825.png)
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTU and belongs to the class of urea derivatives.
作用機序
The mechanism of action of DMTU is primarily based on its ability to release NO. NO is a potent vasodilator that can increase blood flow and oxygen supply to tissues. DMTU can also act as an antioxidant and protect cells from oxidative stress.
生化学的および生理学的効果
DMTU has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen supply to tissues, reduce inflammation, and protect cells from oxidative stress. DMTU can also enhance the immune response and improve wound healing.
実験室実験の利点と制限
One of the significant advantages of using DMTU in lab experiments is its ability to release NO, which can mimic the physiological conditions in the body. DMTU is also relatively stable and can be easily synthesized. However, one of the limitations of using DMTU is its potential toxicity at higher concentrations.
将来の方向性
There are several potential future directions for research on DMTU. One of the significant areas of research is its use in the treatment of cardiovascular diseases. DMTU can improve blood flow and oxygen supply to tissues, which can be beneficial in the treatment of ischemic heart disease. Other potential future directions include its use in the treatment of inflammatory diseases and as a wound healing agent.
Conclusion:
In conclusion, DMTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to release NO and act as an antioxidant makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of DMTU involves the reaction of 3,4-dichloroaniline with 5-methyl-[1,3,4]thiadiazol-2-amine in the presence of a suitable reagent. The resulting product is then treated with urea to obtain the final compound, DMTU. The synthesis of DMTU is a straightforward process, and the yield of the product is generally high.
科学的研究の応用
DMTU has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a nitric oxide (NO) donor. DMTU can release NO, which is an important signaling molecule that plays a crucial role in various physiological processes.
特性
CAS番号 |
61516-60-7 |
|---|---|
製品名 |
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea |
分子式 |
C10H8Cl2N4OS |
分子量 |
303.17 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-5-15-16-10(18-5)14-9(17)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14,16,17) |
InChIキー |
KKCIUUSCUVLEQK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
